molecular formula C5H9BrO2 B146089 2-Bromovaleric acid CAS No. 584-93-0

2-Bromovaleric acid

Cat. No.: B146089
CAS No.: 584-93-0
M. Wt: 181.03 g/mol
InChI Key: WMFATTFQNRPXBQ-UHFFFAOYSA-N
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Description

2-Bromovaleric acid, also known as 2-bromopentanoic acid, is an organic compound with the molecular formula C5H9BrO2. It is a brominated derivative of valeric acid and is characterized by the presence of a bromine atom at the second carbon of the valeric acid chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromovaleric acid can be synthesized through the bromination of valeric acid. One common method involves the reaction of valeric acid with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically proceeds under controlled temperature conditions to ensure the selective bromination at the second carbon position.

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of valeric acid using bromine or hydrogen bromide. The process involves the use of phase transfer catalysts to enhance the reaction efficiency and yield. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Bromovaleric acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of valeric acid.

    Reduction Reactions: The compound can be reduced to valeric acid using reducing agents like lithium aluminum hydride.

    Esterification Reactions: this compound can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous solution.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

    Esterification Reactions: Alcohols in the presence of acid catalysts such as sulfuric acid.

Major Products Formed:

    Substitution Reactions: Valeric acid.

    Reduction Reactions: Valeric acid.

    Esterification Reactions: Esters of valeric acid.

Scientific Research Applications

2-Bromovaleric acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromovaleric acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and other biomolecules, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromovaleric acid can be compared with other brominated carboxylic acids such as:

    2-Bromobutyric acid: Similar structure but with a shorter carbon chain.

    2-Bromohexanoic acid: Similar structure but with a longer carbon chain.

    2-Bromopropionic acid: Similar structure but with an even shorter carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length and the position of the bromine atom. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

2-bromopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFATTFQNRPXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883447
Record name Pentanoic acid, 2-bromo-
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Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

584-93-0
Record name 2-Bromopentanoic acid
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Record name Pentanoic acid, 2-bromo-
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Record name 2-Bromovaleric acid
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Record name Pentanoic acid, 2-bromo-
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Record name Pentanoic acid, 2-bromo-
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Record name 2-bromovaleric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the use of 2-Bromovaleric acid as a model compound in the study of electron attachment to amino acids?

A1: [] Researchers utilized this compound, alongside 2-bromobutyric acid and 2-bromohexanoic acid, as model compounds to better understand the electron spin resonance (ESR) spectra observed when electrons interact with amino acids and peptides. Specifically, these model compounds helped in analyzing the complex spectra produced by radical species formed from the deamination of amino acids and peptides upon electron attachment. The structural similarities between these bromo-acids and the radical species derived from amino acids provided valuable insights into the conformational behavior and spectral characteristics of these transient radicals.

Q2: How does temperature affect the ESR spectra of radicals derived from this compound and similar compounds?

A2: [] The ESR spectra of radicals formed from this compound, as well as other related bromo-acids and deaminated amino acids/peptides, exhibit significant temperature dependence, particularly between 100 K and 170 K. At lower temperatures (around 100 K), the spectra suggest the presence of two distinct conformations of the radical species. These conformations are proposed to exist due to the rigidity of the surrounding glassy matrix (12 M LiCl, D2O glass) at low temperatures. As the temperature rises towards 170 K, the glassy matrix softens, allowing the radical species to transition to a more stable conformation. This conformational change is reflected in the observed ESR spectra. This research highlights the importance of considering temperature effects when studying radical species and their conformational dynamics.

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